SNAP 94847 Hydrochloride: A Technical Guide to its Mechanism of Action as a Melanin-Concentrating Hormone Receptor 1 Antagonist
SNAP 94847 Hydrochloride: A Technical Guide to its Mechanism of Action as a Melanin-Concentrating Hormone Receptor 1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNAP 94847 hydrochloride is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] This technical guide delineates the mechanism of action of SNAP 94847, detailing its interaction with MCHR1 and the subsequent effects on intracellular signaling cascades. The document provides a comprehensive overview of its binding affinity, selectivity, and functional effects as demonstrated in preclinical studies. Furthermore, it outlines key experimental protocols and visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding for research and development applications.
Introduction to SNAP 94847 Hydrochloride
SNAP 94847, chemically known as N-[3-[1-[[4-(3,4-Difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methylpropanamide hydrochloride, is a small molecule inhibitor of MCHR1. The melanin-concentrating hormone (MCH) system, comprising the neuropeptide MCH and its receptors, plays a significant role in the regulation of energy homeostasis, mood, and feeding behavior.[2][3][4] MCHR1, the primary MCH receptor in rodents, is a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[4][5] By antagonizing this receptor, SNAP 94847 has demonstrated potential therapeutic applications in the treatment of anxiety, depression, and obesity.[6][7][8]
Core Mechanism of Action: MCHR1 Antagonism
The primary mechanism of action of SNAP 94847 is its high-affinity binding to and blockade of the MCHR1. This prevents the endogenous ligand, MCH, from activating the receptor and initiating downstream signaling events.
Binding Affinity and Selectivity
SNAP 94847 exhibits nanomolar potency for the MCHR1, with a high degree of selectivity over other receptors, minimizing off-target effects. The quantitative binding parameters are summarized in the table below.
| Parameter | Value | Receptor | Species | Reference |
| Ki | 2.2 nM | MCHR1 | Human | [1] |
| Kd | 530 pM | MCHR1 | Human | [1] |
| Selectivity | >80-fold | α1A Adrenergic Receptor | Not Specified | [1] |
| Selectivity | >500-fold | D2 Dopamine Receptor | Not Specified | [1] |
Table 1: Binding Affinity and Selectivity of SNAP 94847
MCHR1 Signaling Pathways
MCHR1 is known to couple to inhibitory G proteins (Gi) and Gq proteins.[4][5] Upon activation by MCH, MCHR1 initiates multiple intracellular signaling cascades:
-
Gi-Coupled Pathway: Activation of the Gi protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][5]
-
Gq-Coupled Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[5][9]
-
MAPK/ERK Pathway: MCHR1 activation has also been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway.[9][10]
By acting as an antagonist, SNAP 94847 blocks these MCH-induced signaling events.
Caption: MCHR1 signaling pathways and the inhibitory action of SNAP 94847.
Preclinical Evidence and In Vivo Effects
Preclinical studies in rodent models have demonstrated the efficacy of SNAP 94847 in modulating behaviors related to anxiety, depression, and food motivation.
Anxiolytic and Antidepressant-like Effects
SNAP 94847 has shown anxiolytic and antidepressant-like properties in various behavioral paradigms.[3][7] Chronic administration has been shown to increase neurogenesis in the dentate gyrus. Notably, its mechanism of action appears to be distinct from that of selective serotonin reuptake inhibitors (SSRIs).[3] Chronic treatment with SNAP 94847 has also been found to sensitize dopamine D2/D3 receptors, a feature shared with some established antidepressants.[11]
Effects on Food-Reinforced Behavior
As an MCHR1 antagonist, SNAP 94847 has been shown to decrease food-reinforced operant responding.[6] This aligns with the known role of the MCH system in promoting food intake. Studies have shown that systemic injections of SNAP 94847 reduce responding for high-fat food.[6]
| Study Type | Animal Model | Dose and Administration | Observed Effect | Reference |
| Anxiety/Depression | Mice (129S6/SvEvTac, BALB/cJ) | Acute and Chronic (28 days) p.o. | Anxiolytic/antidepressant-like effect in novelty suppressed feeding and light/dark box tests. | [3] |
| Anxiety/Depression | Rats (Wistar) | Intranasal | Antidepressant and anxiolytic effects in open field, elevated plus maze, and Porsolt forced swim tests. | [7] |
| Dopamine Sensitization | Rats (Sprague-Dawley), Mice (BALB/c) | 20 mg/kg/day (chronic, 14-21 days) p.o. | Increased locomotor response to quinpirole (D2/D3 agonist). | [1][11] |
| Food-Reinforced Behavior | Rats | 3, 10, 15, and 30 mg/kg i.p. | Decreased high-fat food-reinforced operant responding. | [6] |
| Pharmacokinetics | Rats | 10 mg/kg p.o. | Bioavailability: 59%, Half-life: 5.2 h | [1] |
Table 2: Summary of In Vivo Preclinical Studies of SNAP 94847
Experimental Protocols
This section provides an overview of the methodologies employed in key preclinical studies of SNAP 94847.
In Vivo Behavioral Assessments
-
Novelty Suppressed Feeding (NSF) Test:
-
Animals: Mice (e.g., 129S6/SvEvTac).
-
Drug Administration: SNAP 94847 administered orally (p.o.) either acutely (1 hour prior) or chronically (e.g., 28 days).
-
Procedure: Mice are food-deprived and then placed in a novel environment (e.g., a brightly lit open field) with a food pellet in the center. The latency to begin eating is measured. A shorter latency is indicative of an anxiolytic/antidepressant-like effect.[3]
-
-
Forced Swim Test (FST):
-
Animals: Rats or mice (e.g., BALB/cJ).
-
Drug Administration: Intranasal or oral administration of SNAP 94847 prior to the test.
-
Procedure: Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[3][7]
-
-
Food-Reinforced Operant Responding:
-
Animals: Rats.
-
Drug Administration: SNAP 94847 administered intraperitoneally (i.p.) in a vehicle such as 20% 2-hydroxypropyl-β-cyclodextrin.[6]
-
Procedure: Rats are trained to press a lever to receive a food reward (e.g., high-fat pellets). Following drug administration, the number of lever presses and rewards earned are quantified to assess the drug's effect on motivation for food.[6]
-
Caption: A generalized experimental workflow for assessing the effect of SNAP 94847 on food-reinforced operant responding.
Conclusion
SNAP 94847 hydrochloride is a valuable research tool for investigating the physiological roles of the MCH system. Its high potency and selectivity for MCHR1 make it a precise pharmacological probe. The antagonist's mechanism of action, centered on the blockade of Gi and Gq-coupled signaling pathways, translates to demonstrable anxiolytic, antidepressant-like, and anorectic effects in preclinical models. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies aimed at further elucidating the therapeutic potential of MCHR1 antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 8. SNAP-94847 [medbox.iiab.me]
- 9. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melanin-concentrating hormone activates signaling pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
